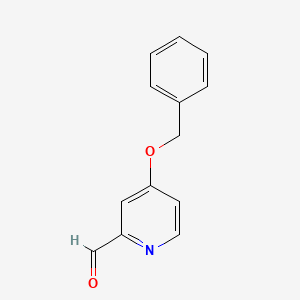

4-(Benzyloxy)picolinaldehyde

Description

Historical Perspective and Evolution of Pyridine-Based Aldehyde Chemistry

The journey into the world of pyridine (B92270) chemistry began in the 19th century with the isolation of pyridine from coal tar. acs.org The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. nih.gov Early synthetic methods for creating the pyridine ring, such as the Hantzsch pyridine synthesis first described in 1881 and the Chichibabin pyridine synthesis reported in 1924, laid the groundwork for the field. google.comresearchgate.net These methods typically involved the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849). core.ac.uk

The synthesis of pyridine aldehydes, specifically, evolved from these foundational methods. Early approaches often involved the oxidation of the corresponding methyl or hydroxymethyl pyridines. Over time, more sophisticated and efficient methods were developed, including the direct formylation of the pyridine ring and the reduction of pyridine carboxylic acids or their derivatives. A significant advancement came with the use of cyanopyridines as precursors, which could be converted to the corresponding aldehydes through various reduction techniques. researchgate.net The development of transition-metal-catalyzed cross-coupling reactions further expanded the synthetic chemist's toolbox, allowing for more precise and versatile construction of functionalized pyridine aldehydes. nih.gov These advancements have been crucial in making a wide range of pyridine-based aldehydes, including precursors to 4-(Benzyloxy)picolinaldehyde, readily accessible for research and development.

Significance of this compound as a Strategic Organic Intermediate

This compound serves as a key strategic intermediate in organic synthesis, primarily due to the orthogonal reactivity of its functional groups. The aldehyde at the 2-position is a versatile handle for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions. The benzyloxy group at the 4-position, on the other hand, acts as a protecting group for the corresponding phenol. This protecting group is stable under a range of reaction conditions but can be readily removed via catalytic hydrogenation to unveil the free hydroxyl group for further functionalization.

This dual functionality allows for a stepwise and controlled construction of complex molecules. For instance, the aldehyde can be reacted first, followed by deprotection of the benzyloxy group and subsequent reaction at the newly formed hydroxyl group, or vice versa. This strategic utility is evident in its application in the synthesis of a variety of bioactive molecules.

The benzyloxy moiety not only serves as a protecting group but also imparts specific steric and electronic properties to the molecule. vulcanchem.com Its presence can influence the reactivity of the pyridine ring and the aldehyde group, and its hydrophobicity can be advantageous in certain synthetic contexts. vulcanchem.com

A common synthetic route to benzyloxypicolinaldehyde derivatives involves the benzylation of a corresponding hydroxypicolinaldehyde. For example, 5-(benzyloxy)-6-methylpicolinaldehyde (B3273887) is synthesized by reacting 5-hydroxy-6-methylpicolinaldehyde with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. vulcanchem.com

Current Research Landscape and Emerging Applications of the Compound

The contemporary research landscape sees this compound and its derivatives being employed in a variety of cutting-edge applications, particularly in medicinal chemistry and materials science. The aldehyde functionality allows for its incorporation into diverse molecular scaffolds, while the benzyloxy group provides a latent site for further modification or for influencing biological activity.

In medicinal chemistry, derivatives of this compound are being investigated for a range of therapeutic applications. For instance, it has been used as a precursor in the synthesis of novel kinase inhibitors and antiviral agents. vulcanchem.com The aldehyde group readily participates in reductive amination reactions to form Schiff bases, which are pivotal structures in many drug discovery programs. vulcanchem.com Furthermore, research has shown the utility of related structures in the development of reactivators for organophosphorus nerve agent-inhibited cholinesterases. The synthesis of spirocyclic compounds with potential antitubercular activity has also utilized benzyloxy-substituted picolinaldehyde derivatives. researchgate.net

Emerging applications also extend to agrochemical development, where the hydrophobic nature of the benzyl group can enhance the membrane permeability of potential pesticides. vulcanchem.com In the field of materials science, the aldehyde and ether functionalities of benzyloxy-substituted picolinaldehydes allow for chelation with transition metals, opening avenues for the development of novel catalysts for cross-coupling reactions. vulcanchem.com

Recent studies have highlighted the use of benzyloxy-substituted pyridines in the development of inhibitors for enzymes such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. core.ac.uk The versatility of this chemical scaffold continues to inspire the design and synthesis of new functional molecules with a wide range of potential applications.

| Compound | Application Area | Key Reaction Type | Reference |

| 5-(Benzyloxy)-6-methylpicolinaldehyde | Kinase Inhibitors, Antiviral Agents | Reductive Amination | vulcanchem.com |

| 5-(Benzyloxy)-6-methylpicolinaldehyde | Agrochemicals | Enhanced Membrane Permeability | vulcanchem.com |

| (E)-4-(Benzyloxy)picolinaldehyde oxime | Therapeutics for Nerve Agent Poisoning | Oxime Formation | |

| Benzyloxy-substituted picolinaldehydes | Antitubercular Agents (Spirocyclics) | Multi-component Reactions | researchgate.net |

| Benzyloxy-substituted pyridines | DYRK1A Inhibitors | Various Synthetic Transformations | core.ac.uk |

| 3-(Benzyloxy)picolinaldehyde | Calcium Receptor Antagonists | Multi-step Synthesis | google.com |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-8-13(6-7-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFIYDAKNVSOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489467 | |

| Record name | 4-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-14-7 | |

| Record name | 4-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63071-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Pathways of 4 Benzyloxy Picolinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the primary site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and reductions.

Condensation Reactions: Imines, Oximes, and Hydrazones

Condensation reactions of 4-(benzyloxy)picolinaldehyde with primary amines and their derivatives provide straightforward access to a range of compounds with a C=N double bond. scirp.orgorganic-chemistry.orgmasterorganicchemistry.com

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. scirp.orgorganic-chemistry.orgmasterorganicchemistry.comrsc.org This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. masterorganicchemistry.com The formation of imines can often be achieved under mild, solvent-free conditions, sometimes accelerated by microwave irradiation or catalyzed by agents like pyrrolidine. organic-chemistry.org

Oximes: Treatment of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate (B1210297) yields the corresponding oxime. rsc.orgbeilstein-journals.org This reaction is a common method for the preparation of oximes from aldehydes. rsc.orgresearchgate.net For instance, (E)-4-(benzyloxy)picolinaldehyde oxime has been synthesized and characterized.

Hydrazones: Condensation of this compound with hydrazines or hydrazides results in the formation of hydrazones. nih.govnih.govresearchgate.netrsc.org These reactions are typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and can be performed under various conditions, including solution-based synthesis, mechanosynthesis, or solid-state melt reactions. nih.govresearchgate.netrsc.org

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Mild, often solvent-free. scirp.orgorganic-chemistry.org |

| Hydroxylamine (NH₂OH) | Oxime | Basic conditions (e.g., NaOAc). rsc.org |

| Hydrazine/Hydrazide (R-NHNH₂) | Hydrazone | Methanol or ethanol solvent. nih.govresearchgate.net |

Nucleophilic Additions and Reductions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles.

Nucleophilic Additions: Organometallic reagents like Grignard reagents or organolithium compounds can add to the aldehyde, forming secondary alcohols after an aqueous workup. These reactions are fundamental in creating new carbon-carbon bonds.

Reductions: The aldehyde functionality is readily reduced to a primary alcohol, (4-(benzyloxy)pyridin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent often used due to its safety and ease of handling, while LiAlH₄ is more reactive. libretexts.org The reduction process involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | (4-(benzyloxy)pyridin-2-yl)methanol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | (4-(benzyloxy)pyridin-2-yl)methanol | Reduction |

Knoevenagel and Aldol (B89426) Condensations

Knoevenagel Condensation: this compound can participate in Knoevenagel condensations, reacting with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. wikipedia.org This reaction leads to the formation of a new carbon-carbon double bond. wikipedia.org For example, the reaction with ethyl cyanoacetate (B8463686) would yield ethyl 2-cyano-3-(4-(benzyloxy)pyridin-2-yl)acrylate. A similar reaction between 4-(benzyloxy)benzaldehyde (B125253) and ethyl cyanoacetate has been reported to produce ethyl-2-cyano-3-(4-benzyloxyphenyl)acrylate. scielo.org.mx The Knoevenagel condensation is a modification of the aldol condensation and is pivotal for synthesizing α,β-unsaturated compounds. wikipedia.org

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. wikipedia.orgiitk.ac.in this compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed aldol condensation with another carbonyl compound that can form an enolate. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.orgiitk.ac.in The initial aldol addition product can often undergo dehydration, especially with heating, to yield an α,β-unsaturated carbonyl compound. libretexts.org

Reactions of the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the benzyloxy group, governs its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution

The pyridine ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). organicchemistrytutor.commsu.edu The nitrogen atom deactivates the ring towards electrophilic attack. organicchemistrytutor.com However, the electron-donating benzyloxy group at the 4-position can partially counteract this deactivation. Substituents that donate electrons can increase the rate of EAS. msu.edulibretexts.org Electrophilic substitution on pyridine, when it occurs, typically directs the incoming electrophile to the 3- or 5-position to avoid placing a positive charge on the nitrogen atom in the resonance intermediates. organicchemistrytutor.com

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at the 2- or 6-position. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups enhances the ring's electrophilicity and stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. wikipedia.orgmasterorganicchemistry.com While the benzyloxy group itself is not a typical leaving group, substitution reactions on related benzyloxypyridine systems have been documented. For example, nucleophilic substitution has been observed on bromo-substituted benzyloxypyridines. semanticscholar.org

Directed Functionalization of the Pyridine Nucleus

The pyridine nucleus of this compound is susceptible to functionalization, although the directing effects of the existing substituents play a crucial role in determining the position of substitution. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen generally directs nucleophilic attack to the positions ortho and para to the nitrogen. Conversely, electrophilic substitution is less common but can be achieved under specific conditions.

One of the key strategies for functionalizing the pyridine ring is through directed ortho-metalation. This involves the use of a strong base, such as an organolithium reagent, to deprotonate a carbon atom adjacent to a directing group. While direct lithiation of the pyridine ring in this compound itself is not extensively documented, related chemistries on substituted pyridines provide a strong precedent. For instance, the lithiation of protected 4-chloropyrrolopyrimidines has been successfully employed to introduce substituents at specific positions. mdpi.com In a similar vein, the functionalization of pyridine derivatives can be achieved through halogen-lithium exchange or directed lithiation using bases like lithium diisopropylamide (LDA), which has proven effective for furan (B31954) and thiophene (B33073) derivatives. researchgate.net

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful method for modifying the pyridine nucleus. These reactions typically require the pre-functionalization of the pyridine ring with a halide (e.g., bromine or iodine) or a boronic acid/ester. For example, 4-iodopyridine (B57791) readily undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of a palladium catalyst. ambeed.com This suggests that a halogenated derivative of this compound could serve as a versatile precursor for introducing a wide array of aryl or vinyl groups onto the pyridine scaffold.

Furthermore, visible-light-mediated Minisci-type reactions have emerged as a modern tool for the C-H functionalization of heteroarenes. researchgate.netorganic-chemistry.org This approach allows for the direct introduction of alkyl and other groups onto the pyridine ring, often with high regioselectivity and functional group tolerance. researchgate.netorganic-chemistry.org

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy ether linkage in this compound presents its own set of reactive possibilities, primarily centered around the cleavage of the ether bond and reactions at the benzylic carbon.

The removal of the benzyl (B1604629) protecting group is a common transformation in multi-step synthesis. Several methods exist for the selective cleavage of benzyl ethers, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is a widely used method for debenzylation, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. This method is generally clean and efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes and alkynes. organic-chemistry.orgmpg.de

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effectively cleave benzyl ethers under mild conditions. organic-chemistry.org This method often shows good selectivity and tolerates a range of other protecting groups. organic-chemistry.org Magnesium bromide has also been used for the selective debenzylation of aromatic dibenzyloxy aldehydes, particularly when the benzyloxy group is ortho to a carbonyl, suggesting a chelation-assisted mechanism. researchgate.net

Oxidative Cleavage: Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the cleavage of benzyl ethers, especially p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Recent developments have shown that visible-light-mediated debenzylation using DDQ can serve as a mild and selective method, even for simple benzyl ethers, in the presence of sensitive functional groups. mpg.de

Table 1: Reagents for Selective Benzyl Ether Cleavage

| Reagent/Method | Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | Hydrogen gas, room temperature or slightly elevated temperature | Clean, high-yielding | Incompatible with reducible functional groups (alkenes, alkynes, etc.) |

| Boron Trichloride (BCl₃) or BCl₃·SMe₂ | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures | Mild conditions, good selectivity, tolerates many other protecting groups | Reagent is moisture-sensitive and corrosive |

| Magnesium Bromide (MgBr₂) | Anhydrous ether-benzene, reflux | Selective for benzyloxy groups ortho to a carbonyl | Requires specific substrate geometry for chelation assistance |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, often with visible light irradiation | Mild, selective for benzyl ethers, tolerates sensitive functional groups | Can be stoichiometric, may require photolytic setup |

The benzylic carbon of the benzyloxy group is activated due to its proximity to the aromatic ring and the ether oxygen. This position is susceptible to radical and oxidative reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.comyoutube.com However, in the context of this compound, these harsh conditions would likely also oxidize the aldehyde group.

Radical Halogenation: Free radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. youtube.comkhanacademy.org This transformation proceeds via a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com

C-H Functionalization: While direct C-H acylation at the benzylic position of this compound is not specifically reported, related C-H functionalization reactions are well-established. For instance, photoredox catalysis in synergy with nickel has enabled the sp³ C-H arylation and alkylation of alkanes. acs.org Such methods could potentially be adapted for the functionalization of the benzylic position.

Selective Cleavage of the Benzyl Ether

Mechanistic Investigations of Key Reactions

A deeper understanding of the reactivity of this compound can be gained through mechanistic studies, including kinetic analysis and computational modeling.

Kinetic studies provide quantitative data on how reaction rates are influenced by factors such as reactant concentrations, temperature, and catalysts. slideshare.netsolubilityofthings.com For reactions involving this compound, determining the rate law can help elucidate the reaction mechanism. For example, in a hypothetical reaction where this compound (A) reacts with a nucleophile (B), kinetic experiments would involve systematically varying the concentrations of A and B and measuring the initial reaction rate. doubtnut.com

For instance, if the reaction is found to be first-order in both the aldehyde and the nucleophile, it would suggest a bimolecular rate-determining step. researchgate.net Kinetic isotope effect experiments, where a hydrogen atom at a reactive site is replaced with deuterium, can also provide insight into which bonds are broken in the rate-determining step. researchgate.net

Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level. Transition state theory allows for the calculation of the energy barrier (activation energy) of a reaction, providing a theoretical basis for understanding reaction rates.

For reactions involving this compound, computational modeling could be used to:

Model Reaction Pathways: Different potential mechanisms can be modeled to determine the most energetically favorable pathway.

Analyze Transition State Geometries: The structure of the transition state can provide insights into the stereochemical outcome of a reaction. acs.org For example, in a nucleophilic addition to the aldehyde, computational models could predict whether the nucleophile will attack from the re or si face.

Predict Reactivity and Selectivity: Computational methods can be used to predict the nucleophilicity and electrophilicity of different sites within the molecule, aiding in the design of selective reactions. nih.gov For instance, modeling the frontier molecular orbitals (HOMO and LUMO) can help in understanding the reactivity of the pyridine ring versus the aldehyde. nih.gov

While specific computational studies on this compound are not widely available, the application of these methods to similar molecules, such as in the study of metalloenzyme inhibitors and the enantioselective cross-coupling reactions, demonstrates the potential of this approach. acs.orgescholarship.org

Influence of Catalysis (e.g., Photoredox NHC/Pd catalysis in aldehyde transformations)

The reactivity of aldehydes, including heterocyclic structures like picolinaldehyde derivatives, can be significantly enhanced and directed through the use of advanced catalytic systems. The convergence of N-heterocyclic carbene (NHC) organocatalysis with transition metal catalysis, particularly with palladium, and more recently the integration of photoredox catalysis, has opened new avenues for chemical transformations that are otherwise challenging. While specific research focusing exclusively on this compound in this context is not extensively documented, the reactivity of analogous picolinaldehydes and other aromatic aldehydes provides a strong basis for understanding its potential transformations.

The synergistic combination of NHC and palladium catalysis has emerged as a powerful strategy for reactions that cannot be achieved by either catalyst alone. NHCs are known to generate acyl anions, or their equivalents (such as ketyl radicals under photoredox conditions), from aldehydes, reversing their conventional electrophilic nature (umpolung). This intermediate can then engage in a palladium catalytic cycle, enabling a variety of coupling reactions.

The incorporation of photoredox catalysis into the NHC/Pd system further expands the scope of possible transformations by allowing for the generation of radical species under mild conditions using visible light. This cooperative catalysis approach can facilitate, for example, the coupling of aldehydes with unactivated alkyl halides or the functionalization of C(sp³)–H bonds. In this scenario, the photocatalyst, upon light absorption, initiates single-electron transfer (SET) processes to generate radical intermediates that can then be intercepted by the species generated in the NHC and/or palladium catalytic cycles.

For a substrate like this compound, the pyridine nitrogen and the aldehyde functionality are key to its reactivity. The NHC catalyst would interact with the aldehyde group, while the palladium catalyst could coordinate with the pyridine ring or participate in a cross-coupling process. In a photoredox-mediated reaction, the aldehyde could be converted into a ketyl radical, which could then couple with an alkyl radical generated from a halide precursor via the photocatalytic cycle.

A representative transformation for analogous picolinaldehydes involves their three-component alkylacylation with alkenes and alkyl halides under cooperative photoredox, NHC, and palladium catalysis. In such a reaction, the picolinaldehyde is coupled with an alkyl radical (generated from an alkyl halide via the photoredox cycle) and an alkene (like styrene) to form a more complex ketone. The reaction proceeds smoothly for a variety of substituted picolinaldehydes, suggesting that the 4-benzyloxy substituent would likely be well-tolerated.

Table 1: Representative Data for Transformations of Aldehydes under Cooperative Catalysis

| Aldehyde Substrate (Analogous) | Catalytic System | Reagents | Product Type | Yield (%) |

| 2-Pyridinecarboxaldehyde | Photoredox/NHC/Pd | 2-Vinylnaphthalene, Trimethyl(iodomethyl)silane | Alkylacylated Ketone | 78 |

| 4-Chloropicolinaldehyde | Photoredox/NHC/Pd | Styrene, Iodomethylsilyl alkyl ether | ε-Hydroxylketone | Good to High |

| 4-Methoxypicolinaldehyde | Photoredox/NHC/Pd | Styrene, Iodomethylsilyl alkyl ether | ε-Hydroxylketone | Good to High |

| Propionaldehyde | Photoredox Organocatalysis | 4-(Bromomethyl)pyridine | α-Alkylated Aldehyde | 82 |

This table presents data for analogous aldehydes to illustrate the potential reactivity of this compound under similar conditions. The yields are as reported in the cited literature for the specific transformations.

The mechanistic pathway for such a three-component reaction generally involves the formation of a ketyl radical from the aldehyde through the action of the NHC catalyst. Concurrently, the photocatalyst, in conjunction with the palladium catalyst, facilitates the generation of an alkyl radical from the alkyl halide. This alkyl radical then adds to the alkene, creating a new benzylic radical, which finally couples with the ketyl radical to form the ketone product. The efficiency and selectivity of these reactions are highly dependent on the careful tuning of the catalysts, ligands, and reaction conditions.

Applications of 4 Benzyloxy Picolinaldehyde in Medicinal Chemistry and Drug Discovery

Strategic Intermediate in Pharmaceutical Synthesis

4-(Benzyloxy)picolinaldehyde is a highly valued intermediate in the field of pharmaceutical synthesis due to its reactive aldehyde group and the stable benzyloxy protecting group. This structure allows for its incorporation into more complex molecular frameworks designed to interact with specific biological targets. Its utility is demonstrated across various drug discovery programs, where it serves as a foundational building block for creating libraries of compounds for screening. The pyridine (B92270) nitrogen offers a site for potential hydrogen bonding, while the benzyloxy group can engage in hydrophobic interactions within protein binding pockets, making it a desirable component in the rational design of new drugs. nih.govgoogle.comgoogle.comnih.gov

Design and Synthesis of Novel Pharmacophores

The structural features of this compound make it an ideal precursor for generating novel pharmacophores—the essential molecular features responsible for a drug's biological activity.

Organophosphorus nerve agents (OPNAs) are highly toxic compounds that cause irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The only FDA-approved antidote, 2-pralidoxime (2-PAM), has a limited spectrum of activity, driving research for more effective reactivators.

Research into new 2-PAM analogs has identified the 4-position of the pyridine ring as tolerant of modifications. This has led to the rational design of new reactivators starting from this compound. In one synthetic route, 4-(benzyloxy)-2-(diethoxymethyl)pyridine is hydrolyzed and subsequently reacted with hydroxylamine (B1172632) to produce (E)-4-(benzyloxy)picolinaldehyde oxime, a direct precursor for novel AChE reactivators. This strategic use of this compound allows for the creation of oxime-based compounds designed to more effectively reverse the nerve agent-induced phosphorylation of AChE. nih.govmdpi.com

Table 1: Synthesis of 2-PAM Analog Precursor

| Starting Material | Key Reagent | Product | Application | Source(s) |

|---|

Calcium receptor antagonists are therapeutic agents used to treat disorders related to abnormal bone and mineral homeostasis, such as osteoporosis and hypoparathyroidism. google.com Benzyloxypicolinaldehydes are key intermediates in the synthesis of complex heterocyclic systems that function as calcium receptor antagonists. For instance, 3-(benzyloxy)picolinaldehyde, a structural isomer of the title compound, is a documented precursor in the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which are potent inhibitors of the calcium-sensing receptor. google.com The synthesis involves the reaction of the aldehyde with other building blocks to construct the final fused-ring system. This demonstrates the utility of the benzyloxypicolinaldehyde scaffold in creating molecules that can modulate calcium receptor activity.

Schiff bases, compounds containing an imine group, and their metal complexes are known to possess a wide range of biological activities, including anti-cancer and anti-microbial properties. mdpi.commdpi.comrsc.org These compounds are often synthesized through the condensation of an aldehyde with a primary amine. Benzyloxyaldehydes, including this compound, are excellent candidates for this reaction.

The resulting Schiff bases can chelate with various transition metal ions (e.g., Cu(II), Mn(II), Co(II)) to form metal complexes. mdpi.comscielo.org.mx These complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. scielo.org.mx This enhancement is attributed to factors like the chelation effect, which can increase the lipophilicity of the molecule, allowing it to more easily penetrate microbial cell membranes and interact with biological targets like DNA and enzymes. mdpi.comscielo.org.mx Research on Schiff bases derived from related aldehydes has shown significant activity against various cancer cell lines and both Gram-positive and Gram-negative bacteria. mdpi.commdpi.comresearchgate.net

Table 2: Biological Activities of Schiff Bases and Metal Complexes

| Compound Class | Biological Target | Mechanism of Action | Potential Application | Source(s) |

|---|---|---|---|---|

| Schiff Bases | DNA, Proteins | Interaction via azomethine nitrogen | Anti-cancer, Anti-microbial | mdpi.comrsc.org |

The dopamine (B1211576) D4 receptor (D4R) is implicated in neurological and psychiatric conditions, and D4R antagonists are being investigated as potential therapeutics. nih.gov Recent drug discovery efforts have identified 3- and 4-benzyloxypiperidine scaffolds as promising new classes of D4R antagonists. nih.gov this compound can serve as a precursor for the synthesis of such scaffolds. The aldehyde can undergo reductive amination with a suitable amine to form a piperidine (B6355638) ring, or be used in multi-step syntheses to construct the desired benzyloxypiperidine core. These resulting compounds have demonstrated high selectivity for the D4R over other dopamine receptor subtypes and improved metabolic stability, making them attractive candidates for further development. nih.gov

Peroxisome proliferator-activated receptor alpha (PPARα) is a promising drug target for treating retinal diseases like diabetic retinopathy and age-related macular degeneration. nih.gov Agonism of PPARα can reduce inflammation, vascular leakage, and neurodegeneration associated with these conditions. nih.gov

A significant breakthrough in this area was the development of a 4-benzyloxy-benzylamino chemotype, which has yielded potent and highly selective PPARα agonists. nih.govnih.gov The synthesis of these compounds can utilize this compound. Through reductive amination with a substituted aniline, the aldehyde is converted into the core benzyloxy-benzylamino structure. Further optimization of this scaffold led to the discovery of compounds with cellular potencies in the nanomolar range and over 2,700-fold selectivity for PPARα over other PPAR isoforms. nih.gov This work highlights a highly successful application of the benzyloxy pharmacophore in developing targeted therapies for ocular diseases. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-pralidoxime (2-PAM) |

| This compound |

| (E)-4-(Benzyloxy)picolinaldehyde oxime |

| 4-(Benzyloxy)-2-(diethoxymethyl)pyridine |

| 3-(Benzyloxy)picolinaldehyde |

| Pyrido[4,3-d]pyrimidin-4(3H)-one |

| Acetylcholinesterase (AChE) |

| Peroxisome proliferator-activated receptor alpha (PPARα) |

Inhibitors of Acetylcholinesterase (e.g., benzyloxychalcone derivatives)

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com These agents work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com One prominent class of compounds explored for AChE inhibition is chalcones, which are α,β-unsaturated ketones flanked by two aromatic rings. nih.gov Benzyloxychalcone derivatives, in particular, have been a focus of significant research due to their potential as potent AChE inhibitors. nih.govuniv-ovidius.ro

The synthesis of these chalcones typically involves the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an appropriate ketone. mdpi.comnih.gov Research has demonstrated that chalcones derived from 4-benzyloxybenzaldehyde exhibit significant inhibitory activity against AChE. nih.govuniv-ovidius.roresearchgate.netchemrevlett.com For instance, a study on 4-benzyloxychalcone hybrids revealed that the synthesized compounds showed potent activity, with some outperforming the standard drug galantamine. nih.govresearchgate.net The benzyloxy group is a key feature, often interacting with the enzyme's active site.

While published studies frequently utilize 4-benzyloxybenzaldehyde as the aldehyde component, the analogous this compound represents a strategic variation. nih.gov Replacing the benzene (B151609) ring with a pyridine ring introduces a basic nitrogen atom, which can alter the molecule's physicochemical properties, such as solubility and its ability to form additional hydrogen bonds, potentially enhancing its interaction with the AChE enzyme. The hypothetical reaction of this compound with an acetophenone (B1666503) derivative would yield a pyridyl-containing benzyloxychalcone. This structural modification could influence the binding affinity and selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE).

A study involving a series of synthesized 4-benzyloxychalcone derivatives (using 4-benzyloxybenzaldehyde) reported their percentage of AChE inhibition. The findings from selected derivatives are presented below.

| Compound ID | Structure | % AChE Inhibition |

| 12a | (E)-1-(4-(benzyloxy)phenyl)-3-phenylprop-2-en-1-one | 82.1% |

| 12b | (E)-1-(4-(benzyloxy)phenyl)-3-(4-iodophenyl)prop-2-en-1-one | 64.4% |

| 12c | (E)-1-(4-(benzyloxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 84.3% |

| Galantamine | Standard Drug | 94.1% |

| Data sourced from a study on benzyloxychalcone hybrids as prospective acetylcholinesterase inhibitors. chemrevlett.com |

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Diversification

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.govopenaccessjournals.comdovepress.com FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. openaccessjournals.com These initial hits then serve as starting points for optimization, where they are grown, linked, or merged to create more potent, drug-like molecules. nih.govexactelabs.com

The design of fragment libraries is crucial for the success of an FBDD campaign. nih.gov Libraries should be diverse in shape and functionality to explore a wide range of chemical space. openaccessjournals.com Heterocyclic scaffolds, such as pyridine, are highly valued in fragment libraries due to their prevalence in known drugs and their ability to form key interactions with protein targets. This compound contains several features desirable in a fragment: a 3D-shaped benzyloxy group, a hydrogen-bond-accepting pyridine nitrogen, and a reactive aldehyde handle for straightforward chemical elaboration.

While direct inclusion of this compound in a specific public or commercial fragment library is not explicitly documented in the reviewed literature, related and more complex structures have been utilized. For instance, 4-(benzyloxy)-6-bromo-3-hydroxypicolinonitrile was synthesized as part of an effort to create libraries of 3D organic fragments. escholarship.org This demonstrates the interest in benzyloxy-substituted pyridine scaffolds for FBDD.

The aldehyde functionality of this compound makes it an ideal candidate for scaffold diversification and scaffold hopping—a strategy used to identify new molecular cores with improved properties while retaining the biological activity of the original hit. acs.org The picolinaldehyde core can be modified through various chemical reactions to generate a library of diverse compounds, enabling the exploration of structure-activity relationships (SAR).

Key Properties for FBDD Fragments ("Rule of Three")

| Property | Typical Value |

|---|---|

| Molecular Weight | < 300 Da |

| cLogP | < 3 |

| Hydrogen Bond Donors | ≤ 3 |

| Hydrogen Bond Acceptors | ≤ 3 |

| Rotatable Bonds | ≤ 3 |

The "Rule of Three" provides general guidelines for designing fragment libraries. mdpi.com

Application in Multicomponent Reactions for Scaffold Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for generating molecular diversity. numberanalytics.com The Ugi and Passerini reactions are two of the most prominent isocyanide-based MCRs used extensively in medicinal chemistry to rapidly synthesize libraries of complex, drug-like compounds. numberanalytics.comthieme-connect.denih.gov

The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. thieme-connect.de

The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, which first condenses with the aldehyde to form an imine. beilstein-journals.org This imine then reacts with the isocyanide and carboxylic acid to produce a bis-amide, a common scaffold in peptidomimetics. beilstein-journals.orgfrontiersin.org

The aldehyde component is a critical input for both reactions, and heterocyclic aldehydes are frequently used to build complexity and introduce drug-like properties. Picolinaldehydes (pyridine aldehydes) are well-suited for this role. Studies have shown that substituted picolinaldehydes can participate efficiently in MCRs. For example, a copper-catalyzed three-component reaction using 4-substituted-2-picolinaldehydes has been used to generate libraries of highly substituted pyrrolidines. beilstein-journals.org In another instance, picolinaldehydes were used in an azido-Ugi reaction to synthesize novel tetrazole-linked imidazo[1,5-a]pyridines, demonstrating the utility of this scaffold in creating complex heterocyclic systems. acs.org

This compound, with its reactive aldehyde group, is a prime candidate for use in Ugi and Passerini reactions. Its incorporation would introduce a flexible benzyloxy-substituted pyridine moiety into the final product, providing a vector for exploring interactions within a protein's binding pocket. While specific examples detailing the use of this compound in the reviewed literature were not found, the successful application of other substituted picolinaldehydes strongly supports its potential in this area for generating diverse molecular scaffolds. beilstein-journals.orgacs.org

General Schemes of Passerini and Ugi Reactions

| Reaction | Reactants | General Product Structure |

| Passerini (P-3CR) | Aldehyde (R1-CHO), Carboxylic Acid (R2-COOH), Isocyanide (R3-NC) | α-acyloxy amide |

| Ugi (U-4CR) | Aldehyde (R1-CHO), Amine (R2-NH2), Carboxylic Acid (R3-COOH), Isocyanide (R4-NC) | bis-amide |

| These reactions are foundational in multicomponent chemistry for rapid library synthesis. numberanalytics.comthieme-connect.de |

Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of a molecule, which in turn confirms its elemental composition. This technique provides a highly accurate mass-to-charge ratio (m/z) that can distinguish between compounds with the same nominal mass but different chemical formulas.

For 4-(Benzyloxy)picolinaldehyde, HRMS analysis is essential for verifying its molecular formula, C₁₃H₁₁NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ is a key value derived from its elemental composition. Experimental determination of this value with high precision provides strong evidence for the compound's identity. For instance, a study involving a related bipyridine ether-type bifunctional precursor reported HRMS data for a similar structural motif, highlighting the utility of this technique in confirming molecular formulas. mdpi.com In a broader context, HRMS is routinely used to confirm the successful synthesis of various organic molecules, including those with aldehyde functionalities. sci-hub.stbeilstein-journals.org The general procedure involves obtaining a time-of-flight (TOF) mass spectrum, which allows for the precise mass determination necessary for formula confirmation. sci-hub.st

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct functional groups. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the aldehyde, which typically appears in the range of 1650-1800 cm⁻¹. core.ac.uk Specifically for aromatic aldehydes, this peak is often observed around 1700 cm⁻¹. mdpi.com

Additionally, the spectrum will show absorptions corresponding to the C-H bonds. The stretching vibrations of the aromatic C-H bonds of the pyridine (B92270) and benzene (B151609) rings are expected in the region of 3000-3100 cm⁻¹. core.ac.uk The C-O stretching vibration of the benzyloxy ether linkage will also be present, typically in the 1000-1300 cm⁻¹ range. mdpi.com The presence of these characteristic peaks in an IR spectrum provides strong evidence for the presence of the aldehyde, pyridine ring, and benzyloxy group within the molecule. For comparison, the IR spectrum of a related compound, (E)-4-(Benzyloxy)picolinaldehyde oxime, showed characteristic peaks at 1591, 1563, and 1519 cm⁻¹, which are indicative of the pyridine and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule. The aldehyde proton (CHO) is typically the most downfield signal, appearing as a singlet in the range of δ 9-10 ppm. mdpi.com The protons of the benzyloxy group's phenyl ring will appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) of the benzyloxy group will appear as a singlet around δ 5.0-5.2 ppm. The protons on the picoline ring will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions relative to the nitrogen atom and the other substituents. For example, in related pyridine derivatives, the proton at the 6-position often appears at a lower field due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. mdpi.comsci-hub.st The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. sci-hub.stbeilstein-journals.orgchemicalbook.com The carbon of the methylene bridge (-CH₂-) in the benzyloxy group is expected to appear around δ 70 ppm. beilstein-journals.org The specific chemical shifts of the picoline ring carbons will be influenced by the nitrogen atom and the substituents. For instance, the carbon atom attached to the oxygen of the benzyloxy group will be shifted downfield compared to the other aromatic carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.9-10.1 | ~190-193 |

| Pyridine Ring | ~7.0-8.7 | ~110-165 |

| Benzyl (B1604629) Ring (Ph) | ~7.3-7.5 | ~127-136 |

| Methylene (-CH₂-) | ~5.1-5.2 | ~70-71 |

X-ray Crystallography for Solid-State Structure Analysis

Computational and Theoretical Studies on 4 Benzyloxy Picolinaldehyde Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and medicinal chemistry for understanding and predicting ligand-receptor interactions. For derivatives of 4-(Benzyloxy)picolinaldehyde, docking studies have been instrumental in elucidating binding modes and structure-activity relationships (SAR).

Research Findings:

Studies on related compounds, such as oxime derivatives of this compound and other benzyloxy-chalcone hybrids, have often targeted enzymes like acetylcholinesterase (AChE), a key protein in the central nervous system. researchgate.net Molecular docking simulations for these systems aim to predict the binding affinity (often expressed as a docking score or binding energy) and identify the specific amino acid residues within the receptor's active site that interact with the ligand. researchgate.net

Key interactions typically observed include:

Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the benzyloxy and aldehyde groups can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine and benzyl (B1604629) rings can engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket, such as tryptophan or tyrosine. scielo.br

Hydrophobic Interactions: The benzyl group and the hydrocarbon backbone contribute to hydrophobic interactions, which are vital for stable binding.

These simulations allow researchers to rationalize how modifications to the molecular structure, such as the position of substituents on the pyridine ring, affect binding affinity and biological activity. For instance, docking studies on analogs have helped explain why certain modifications are well-tolerated while others lead to unfavorable steric clashes, guiding the rational design of more potent enzyme inhibitors.

Below is a representative table summarizing the types of results obtained from molecular docking simulations of a this compound derivative with a target receptor like AChE.

| Parameter | Value/Description | Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.0 to -10.0 | N/A |

| Hydrogen Bond Interactions | 2 | Ser167, Tyr124 |

| π-π Stacking Interactions | 1 | Trp84 |

| Key Interacting Moieties | Pyridine Ring, Benzyloxy Group |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. wikipedia.orgaimspress.com DFT allows for the calculation of various molecular properties by solving the Schrödinger equation based on the electron density. wikipedia.org For this compound, these calculations provide a fundamental understanding of its intrinsic chemical nature.

Research Findings:

While specific DFT studies on this compound are not extensively published, research on analogous molecules like benzyloxy-based chalcones and substituted pyridines demonstrates the power of this approach. banglajol.inforesearchgate.net

Optimized Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. This provides precise data on bond lengths, bond angles, and dihedral angles. banglajol.infoorientjchem.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. banglajol.infoorientjchem.org

Molecular Electrostatic Potential (MEP): The MEP surface map visually represents the charge distribution across the molecule. orientjchem.org It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. orientjchem.org For this compound, negative potential is expected around the oxygen and nitrogen atoms, while the aldehyde proton would be in a region of positive potential.

The data tables below show the kind of theoretical data generated from DFT calculations for a molecule like this compound.

Table 1: Predicted Geometric Parameters from DFT

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aldehyde)-H | ~1.10 Å |

| Bond Length | N(pyridine)-C | ~1.34 Å |

| Bond Angle | O-C-C(pyridine) | ~117° |

| Dihedral Angle | C(benzyl)-O-C-C(pyridine) | ~178° |

Table 2: Predicted Electronic Properties from DFT

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Conformational Analysis and Stereochemical Implications

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its conformational preferences is essential as different conformers can have distinct biological activities and chemical reactivities.

Research Findings:

The stereochemical implications of this compound are also significant, particularly in asymmetric synthesis or when interacting with a chiral environment like a protein. In transition-metal-catalyzed reactions, for example, the benzyloxy group can act as a coordinating group, influencing the stereochemical outcome of the reaction by stabilizing certain intermediates. acs.org The stereochemistry of precursors and reagents can define the final stereochemistry of the product, a concept known as enantiospecificity. acs.org

The following table lists the key dihedral angles that would be the focus of a conformational analysis of this compound.

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| τ1 | C(benzyl)-O-C(pyridine)-C(pyridine) | Orientation of the benzyloxy group relative to the pyridine ring. |

| τ2 | O-C(benzyl)-C(phenyl)-C(phenyl) | Rotation of the phenyl group. |

| τ3 | C(pyridine)-C(pyridine)-C(aldehyde)-O(aldehyde) | Orientation of the aldehyde group relative to the pyridine ring. |

Future Perspectives and Emerging Research Avenues

Enantioselective Synthesis and Chiral Induction with Picolinaldehyde Derivatives

The development of methods for the enantioselective synthesis of picolinaldehyde derivatives is a growing area of interest. Chiral picolinaldehydes are valuable building blocks for the synthesis of complex molecules with specific stereochemistry, which is crucial in pharmaceutical and materials science applications.

Recent research has explored various strategies for achieving enantioselectivity. One approach involves the use of chiral catalysts in reactions involving picolinaldehyde precursors. For instance, palladium complexes with chiral phosphine (B1218219) ligands have been used to catalyze the synthesis of enantiomerically enriched allenes from picolinaldehyde derivatives. uu.nlacs.org The choice of the chiral ligand and reaction conditions can influence the stereochemical outcome of the reaction, allowing for the selective formation of one enantiomer over the other. uu.nlacs.org

Furthermore, the concept of chiral induction, where a chiral center is created from an achiral precursor through a template-driven self-assembly process, has been demonstrated with pyridine (B92270) derivatives. researchgate.netresearchgate.net This strategy could be adapted for the synthesis of chiral 4-(benzyloxy)picolinaldehyde derivatives, offering a novel route to enantiomerically pure compounds. The synthesis of chiral indolizinium salts from 2-pyridinecarbaldehyde highlights the potential for creating complex chiral structures from picolinaldehyde-based starting materials. mdpi.com

Applications in Supramolecular Chemistry and Materials Science (e.g., pyridino-macrocycles, functional materials)

The pyridine nitrogen and the aldehyde functionality of this compound make it an excellent candidate for the construction of supramolecular assemblies and functional materials. Pyridino-macrocycles, which are large cyclic molecules containing pyridine units, have been a focus of research due to their ability to act as host molecules for various guests. mdpi.com

The synthesis of bipyridine ethers from pyridinedimethanol derivatives serves as a platform for creating these macrocycles. mdpi.com By analogy, this compound can be envisioned as a key building block for new pyridino-macrocycles with tailored properties. The benzyloxy group can influence the solubility and electronic properties of the resulting macrocycles, while the aldehyde group provides a reactive handle for further functionalization or for directing the self-assembly process.

The development of functional organic materials is another promising area. ismsc2023.org For example, copolymers incorporating pyridine units have been synthesized and shown to possess interesting optical and electronic properties. researchgate.net The incorporation of this compound into polymer chains could lead to materials with applications in sensors, light-emitting diodes, and other electronic devices. The bulky benzyloxy group can also play a role in controlling the packing of molecules in the solid state, which is crucial for engineering materials with specific properties. ismsc2023.org

Bioconjugation and Probe Development Using the Aldehyde Handle

The aldehyde group of this compound is a versatile functional group for bioconjugation, the process of chemically linking two or more molecules where at least one is a biomolecule. thermofisher.com This technique is essential for developing new diagnostic tools, therapeutic agents, and for studying biological processes.

The aldehyde can react with various functional groups found in biomolecules, such as primary amines, to form stable covalent bonds. thermofisher.com This reactivity allows for the site-specific modification of proteins, peptides, and nucleic acids. nih.govnih.govresearchgate.net For example, the SMARTag® technology utilizes an aldehyde handle, generated enzymatically from a cysteine residue, for the site-specific conjugation of payloads to antibodies, creating antibody-drug conjugates (ADCs). nih.gov This approach offers precise control over the location of the payload, leading to more homogeneous and effective ADCs.

Furthermore, the aldehyde functionality can be used to develop chemical probes for detecting and imaging biological molecules. nih.gov By attaching a reporter molecule, such as a fluorescent dye, to this compound, researchers can create probes that specifically label and visualize target molecules within cells or tissues. The development of new ligation chemistries, such as the "α-oxo-Mannich" and "catalyst-free aldol" ligations, further expands the toolbox for utilizing aldehyde handles in bioconjugation and probe development. nih.gov

Sustainability and Green Chemistry Approaches in its Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. This trend extends to the synthesis of picolinaldehyde derivatives, with researchers exploring green chemistry approaches to minimize waste and reduce the use of hazardous reagents.

One promising strategy is the use of visible-light photoredox catalysis. organic-chemistry.orgacs.org This metal-free method allows for the direct C-H functionalization of pyridines to introduce the aldehyde group under mild conditions, avoiding the need for harsh oxidants or metal catalysts. organic-chemistry.orgacs.org This approach is not only more sustainable but also offers high efficiency and tolerance to various functional groups. organic-chemistry.org

Another green approach involves performing reactions in water, a benign and abundant solvent. rsc.org Methods for the reduction of carboxylic acids to aldehydes in water have been developed, which could be adapted for the synthesis of this compound. rsc.org Additionally, the synthesis of chitosan-imine derivatives from picolinaldehyde in aqueous media highlights the potential for using renewable resources and mild reaction conditions. researchgate.netredalyc.org The development of such green synthetic routes will be crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-(Benzyloxy)picolinaldehyde, and how can researchers optimize reaction yields?

this compound is typically synthesized via selective benzylation of hydroxyl-protected picolinaldehyde precursors. A common approach involves:

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group. Desiccate to avoid moisture-induced degradation .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify benzyloxy and aldehyde protons (δ 9.8–10.2 ppm for CHO) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.11) .

Q. What are common impurities in synthesized this compound, and how can they be mitigated?

- Impurities : Residual benzyl bromide, deprotected hydroxyl derivatives, or oxidized byproducts.

- Mitigation :

Advanced Research Questions

Q. How can this compound serve as a precursor in drug discovery, particularly for anticancer agents?

This compound’s aldehyde group enables its use in:

- Schiff base formation : Condensation with amines to generate imine-linked scaffolds for tubulin polymerization inhibitors (e.g., pyrazole-chalcone hybrids with IC₅₀ values <1 µM in MCF-7 cells) .

- Structure-Activity Relationship (SAR) : Modifying the benzyloxy group (e.g., replacing with methoxy or halogens) to enhance binding affinity to cancer targets .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Q. How does the benzyloxy group influence the compound’s stability and reactivity in aqueous vs. organic media?

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis while maintaining cost-efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.